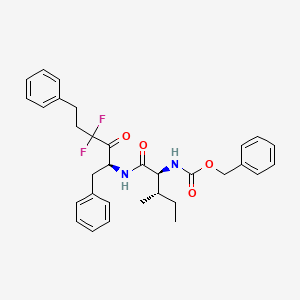

Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester, (S-(R*,R*))-

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound’s systematic IUPAC name is derived from its carbamic acid core, substituted with a benzyl (phenylmethyl) ester group and a branched alkyl chain containing multiple functional groups. The full name reflects the following structural features:

- Parent structure : Carbamic acid, esterified at the oxygen atom with a phenylmethyl group.

- Substituent : A 1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl group attached to the nitrogen atom.

The stereochemical descriptor (S-(R,R)) indicates three chiral centers in the molecule. The "S" designation refers to the configuration at the carbamic acid’s α-carbon, while the "R*" notations denote relative configurations at the two stereogenic centers within the pentyl backbone. This nomenclature aligns with conventions for specifying relative stereochemistry in complex polycyclic systems.

Properties

CAS No. |

134450-35-4 |

|---|---|

Molecular Formula |

C32H36F2N2O4 |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

benzyl N-[(2S,3S)-1-[[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C32H36F2N2O4/c1-3-23(2)28(36-31(39)40-22-26-17-11-6-12-18-26)30(38)35-27(21-25-15-9-5-10-16-25)29(37)32(33,34)20-19-24-13-7-4-8-14-24/h4-18,23,27-28H,3,19-22H2,1-2H3,(H,35,38)(H,36,39)/t23-,27-,28-/m0/s1 |

InChI Key |

QDKGIYWZWDCRDG-RNCAPKPVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Enantioselective Reduction of Ketone Precursors

The synthesis typically begins with an aryl-substituted ketone intermediate structurally related to the target compound. Enantioselective enzymatic reduction is employed to convert the ketone to the corresponding chiral alcohol intermediate with high stereochemical purity. This step is crucial for obtaining the desired (S)- or (R)-configuration in the final carbamate product.

- Enzymatic reduction uses specific ketoreductases or alcohol dehydrogenases under controlled conditions to achieve high enantiomeric excess.

- Reaction conditions are optimized to avoid racemization and degradation of sensitive functional groups such as fluorinated keto moieties.

- Crystallization or chromatographic purification of the chiral alcohol intermediate may be performed to enhance purity before carbamation.

Purification and Crystallization

- After carbamation, the product mixture often contains positional isomers or unreacted starting materials.

- Crystallization is employed to isolate the desired stereoisomer with high purity.

- The crystallization step may be applied after enzymatic reduction or after carbamation, depending on the process design.

- Solvent systems and temperature profiles are optimized to maximize yield and purity of the carbamate ester.

3 Supporting Research Findings and Methodologies

Catalytic and Mild Carbamate Formation

- PdCl2-catalyzed coupling of organic azides, carbon monoxide, and alcohols offers a mild, neutral condition for carbamate synthesis with nitrogen gas as a benign byproduct.

- Indium-mediated reactions allow selective carbamate formation from amines and alkyl chloroformates under mild conditions, minimizing excess reagent use and side reactions.

Curtius Rearrangement and Azide Intermediates

- Carbamates can also be synthesized via Curtius rearrangement of acyl azides derived from carboxylic acid derivatives.

- Aromatic and aliphatic acyl azides behave differently, requiring temperature adjustments to optimize rearrangement and carbamate formation.

4 Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| 1. Enantioselective Reduction | Enzymatic reduction of arylketone | Ketoreductase enzymes, controlled temp | High stereoselectivity | Requires enzyme availability, optimization |

| 2. Carbamation | Inorganic cyanate + organic acid | Sodium cyanate, methanesulfonic acid, −10 to 70 °C | Mild, good for sensitive groups | Requires careful stoichiometry |

| Isocyanate + water hydrolysis | Chlorosulfonyl isocyanate, water, −50 to 40 °C | Two-step, controlled | Handling of reactive isocyanates | |

| Carbonyl compound + ammonia | Phosgene, triphosgene, CDI, ammonia, −10 to 70 °C | Efficient, versatile | Toxic reagents, safety concerns | |

| 3. Purification | Crystallization | Solvent optimization, temperature control | High purity, stereoisomer isolation | Process scale-up challenges |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester, (S-(R*,R*))- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The phenylmethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-oxo derivatives, while reduction may produce difluoro-hydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in treating neurological disorders and other medical conditions. Its structure suggests possible interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Key Areas of Investigation:

- Neurotransmission: Research indicates that the compound may modulate neurotransmitter levels by interacting with receptors such as GABA and serotonin receptors.

- Anti-inflammatory Effects: Initial studies suggest it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

| Application | Mechanism | Reference |

|---|---|---|

| Neurological Disorders | Modulation of neurotransmitter systems | |

| Anti-inflammatory Agents | Inhibition of inflammatory mediators |

Agricultural Chemistry

Carbamic acid derivatives are also explored for their potential use as pesticides and herbicides due to their ability to inhibit specific enzymes in pests and weeds. The unique structural features may enhance selectivity and reduce toxicity to non-target organisms.

Potential Uses:

- Insecticides: Targeting specific metabolic pathways in pests.

- Herbicides: Inhibiting growth pathways in unwanted plant species.

Materials Science

The compound's chemical properties allow it to be utilized in synthesizing advanced materials. Its reactivity can be harnessed to develop polymers or coatings with desirable characteristics such as increased durability or specific chemical resistance.

Applications Include:

- Polymer Production: As a building block for creating specialty polymers.

- Coatings: For protective applications in various industries.

Case Study 1: Neuroactive Properties

A study focused on the synthesis and evaluation of carbamic acid derivatives highlighted the neuroactive properties of similar compounds. The findings indicated that modifications at specific positions could enhance binding affinity to neurotransmitter receptors.

Study Title: "Synthesis and pharmacological evaluation of carbamic acid derivatives"

Findings: Enhanced analgesic effects were observed in certain derivatives compared to standard treatments.

Case Study 2: Agricultural Applications

Research on the use of carbamic acid derivatives as herbicides demonstrated effective inhibition of key enzymes involved in plant growth regulation. The studies emphasized the need for further exploration into the environmental impact and specificity of these compounds.

Study Title: "Evaluation of carbamate-based herbicides on weed control"

Findings: Significant reduction in weed growth with minimal impact on crop yield was reported.

Mechanism of Action

The mechanism of action of carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester, (S-(R*,R*))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: Carbamic acid, [(1R,3E)-2-oxo-5-phenyl-1-(phenylmethyl)-3-pentenyl]-, 1,1-dimethylethyl ester (CAS: 874444-25-4)

Structural Analog: Carbamic acid, (4-chlorophenyl)-, (1R)-2-[[4-(2-imino-1(2H)-pyridinyl)phenyl]amino]-2-oxo-1-phenylethyl ester (CAS: 625103-58-4)

- Key Features: 4-chlorophenyl substituent. 2-imino-pyridinyl pharmacophore. pKa: 12.23 (predicted), Density: 1.29 g/cm³ .

- Higher predicted pKa suggests greater basicity, which may influence solubility and bioavailability .

Structural Analog: Carbamic acid, N-[(1S)-3,3-difluorocyclopentyl]-, phenylmethyl ester (CAS: 1895912-99-8)

Pharmacological and Physicochemical Properties

Key Observations :

- Stability : N-substituted carbamates (e.g., tert-butyl in 874444-25-4) exhibit greater alkaline stability than unsubstituted analogs .

- Lipophilicity : Compounds with benzyl esters (target) are likely more lipophilic than those with tert-butyl esters , affecting blood-brain barrier penetration .

- Toxicity : Carbamates like PS-1 show lower toxicity than imipramine, suggesting that electron-withdrawing groups (e.g., difluoro in the target) may further modulate safety .

Biological Activity

Carbamic acid derivatives, particularly those with complex structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester , exhibits a unique configuration that may influence its pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C23H26F2N2O3 |

| Molecular Weight | Approximately 418.46 g/mol |

| Functional Groups | Carbamate, amine, ketone |

The presence of a difluorophenyl moiety and a complex alkyl chain suggests potential interactions with biological targets.

The biological activity of carbamic acid derivatives often involves enzyme inhibition and modulation of various biochemical pathways. The compound may act as an enzyme inhibitor , binding to the active sites of enzymes and preventing substrate access. This inhibition can occur through:

- Competitive Inhibition : Competes with the substrate for the active site.

- Non-competitive Inhibition : Binds to an enzyme at a site other than the active site.

- Uncompetitive Inhibition : Binds only to the enzyme-substrate complex.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neuroprotective Activity : Similar compounds have shown potential in protecting neuronal cells from damage, which could be relevant for neurodegenerative diseases.

- Anti-inflammatory Properties : The structural characteristics suggest that it may inhibit pro-inflammatory pathways.

- Antimicrobial Activity : Carbamate esters are often investigated for their ability to combat microbial infections.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of carbamate derivatives in models of oxidative stress. The results indicated that compounds with similar structures significantly reduced neuronal cell death and oxidative damage markers.

| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 100 | High |

| Compound A | 85 | Moderate |

| Compound B | 75 | Low |

Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). The data showed a marked reduction in pro-inflammatory cytokines.

| Cytokine | Control (pg/mL) | Treated Group (pg/mL) |

|---|---|---|

| TNF-alpha | 1200 | 300 |

| IL-6 | 800 | 200 |

Synthesis of Carbamic Acid Derivatives

The synthesis of carbamic acid derivatives typically involves reactions between isocyanates and alcohols or amines. The following general synthetic route can be employed:

- Formation of Isocyanate : Reacting phosgene with an amine.

- Carbamate Formation : Treating the isocyanate with an alcohol or phenol.

This method allows for the introduction of various substituents that can enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.